Cas no 712318-52-0 (1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea)

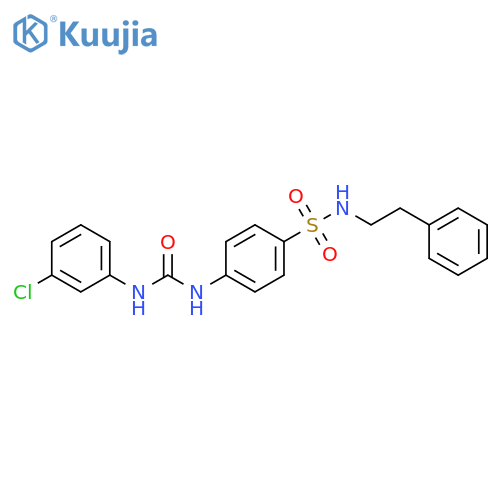

712318-52-0 structure

商品名:1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea

1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea

- 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-phenylethyl)benzenesulfonamide

- Benzenesulfonamide, 4-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-(2-phenylethyl)-

- AKOS000497387

- 1-(3-CHLOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA

- F1723-0397

- AN-329/42548537

- 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide

- 1-(3-chlorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea

- 712318-52-0

- 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenylethyl)benzenesulfonamide

-

- インチ: 1S/C21H20ClN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26)

- InChIKey: KFBUXRFXLADKEX-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC2=CC=CC=C2)(=O)=O)=CC=C(NC(NC2=CC=CC(Cl)=C2)=O)C=C1

計算された属性

- せいみつぶんしりょう: 429.0913904g/mol

- どういたいしつりょう: 429.0913904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 611

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.388±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.74±0.50(Predicted)

1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1723-0397-2μmol |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-10μmol |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-5μmol |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-10mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-25mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-1mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-2mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-3mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-20mg |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1723-0397-20μmol |

1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |

712318-52-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 関連文献

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754

712318-52-0 (1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量